4-(4-Cyanophenoxy)butyl chloride

Description

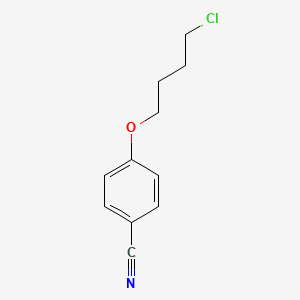

4-(4-Cyanophenoxy)butyl chloride is an alkyl chloride derivative featuring a butyl chain (four carbons) terminated by a chlorine atom and a para-cyanophenoxy substituent. Its molecular formula is C₁₁H₁₂ClNO, with a molecular weight of 217.67 g/mol. Structurally, it consists of a chlorobutyl chain (–(CH₂)₄Cl) linked to a cyanophenoxy group (–O–C₆H₄–CN) at the para position.

For example, describes the use of thionyl chloride (SOCl₂) in 1,4-dioxane with DIEA (a base) to generate chlorinated intermediates in pharmaceutical synthesis. This suggests that this compound may serve as a precursor for bioactive molecules, particularly in cyclopentanecarboxamide derivatives targeting receptors like 5-HT₁A .

Properties

Molecular Formula |

C11H12ClNO |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

4-(4-chlorobutoxy)benzonitrile |

InChI |

InChI=1S/C11H12ClNO/c12-7-1-2-8-14-11-5-3-10(9-13)4-6-11/h3-6H,1-2,7-8H2 |

InChI Key |

UCESNHIJEBRUGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(4-Cyanophenoxy)butyl chloride with two structurally related chlorinated compounds: 4-Phenylbutyryl chloride () and 4-(4-Chlorobutyl)pyridine hydrochloride ().

| Property | This compound | 4-Phenylbutyryl Chloride | 4-(4-Chlorobutyl)pyridine Hydrochloride |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₂ClNO | C₁₀H₁₁ClO | C₉H₁₃Cl₂N |

| Molecular Weight (g/mol) | 217.67 | 182.65 | 214.12 |

| Key Functional Groups | Alkyl chloride, cyanophenoxy ether | Acyl chloride, phenyl group | Alkyl chloride, pyridine ring, hydrochloride salt |

| Appearance | Not reported | Colorless liquid | Likely crystalline solid (as hydrochloride) |

| Density (g/cm³) | Not reported | 1.120 | Not reported |

| Boiling Point (°C) | Not reported | 244 | Not reported |

| Primary Applications | Pharmaceutical intermediate | Organic synthesis, acylating agent | Pharma intermediate, receptor ligand |

Key Differences and Reactivity

- Functional Groups: this compound contains an alkyl chloride and ether-linked cyanophenoxy group, making it suitable for nucleophilic substitution (e.g., SN2 reactions) or ether cleavage. 4-Phenylbutyryl chloride ( ) is an acyl chloride, highly reactive in nucleophilic acyl substitutions (e.g., forming amides or esters) . 4-(4-Chlorobutyl)pyridine hydrochloride ( ) is a hydrochloride salt with a pyridine ring, enhancing solubility and stability in pharmaceutical formulations .

- Synthetic Utility: The cyanophenoxy group in this compound may confer electron-withdrawing effects, influencing reaction pathways in drug synthesis (e.g., enhancing electrophilicity at the chloride site) . 4-Phenylbutyryl chloride’s acyl chloride group enables rapid acylation, as seen in peptide coupling or polymer chemistry .

Physicochemical Properties :

- 4-Phenylbutyryl chloride’s lower molecular weight (182.65 g/mol) and liquid state contrast with the likely solid-state behavior of 4-(4-Chlorobutyl)pyridine hydrochloride.

Pharmaceutical Relevance

- The cyanophenoxy moiety in this compound is structurally analogous to ligands targeting serotonin receptors (e.g., 5-HT₁A), as seen in ’s tetrahydroisoquinoline derivatives .

- 4-(4-Chlorobutyl)pyridine hydrochloride ( ) is used in synthesizing receptor ligands, emphasizing the role of chlorobutyl chains in modulating bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.